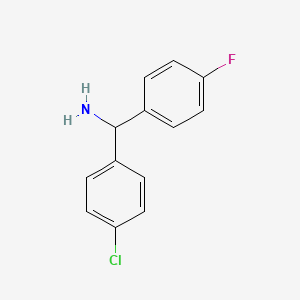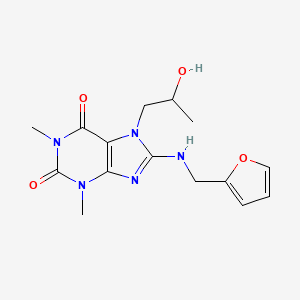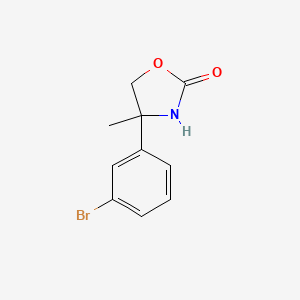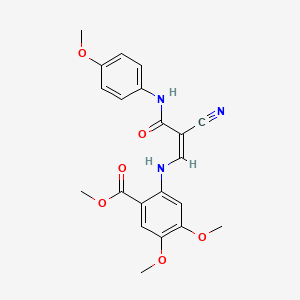
2-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide” is a complex organic molecule that contains several interesting functional groups, including a pyrrole ring, an oxadiazole ring, and a benzamide group. Pyrrole is a five-membered aromatic heterocycle, like benzene, but one of the carbon atoms is replaced by a nitrogen . Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Benzamide is a simple compound composed of a benzene ring and an amide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact methods would depend on the specific reactions used. For example, pyrrole can be synthesized through several methods, including the Paal-Knorr synthesis, the Van Leusen reaction, or the Knorr pyrrole synthesis . Oxadiazoles can be synthesized from carboxylic acids using a variety of methods . Benzamides can be produced by the reaction of benzoic acid with ammonia or amines .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrole and oxadiazole rings are both heterocycles, which can have interesting electronic properties due to the presence of nitrogen and oxygen atoms in the ring. The benzamide group is a common functional group in pharmaceuticals and could contribute to the bioactivity of the compound .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. The pyrrole ring is aromatic and therefore relatively stable, but it can undergo electrophilic substitution reactions . The oxadiazole ring can participate in a variety of reactions, including cycloadditions . The benzamide group can undergo hydrolysis to produce benzoic acid and an amine .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, shape, charge distribution, and the presence of functional groups .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : Innovative synthesis methods have been developed for compounds with structural similarities to 2-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide. These methods involve multi-step reactions including Grignard reagent addition, ring closure, and selective methylation, characterized using techniques like IR, MS, and 1H NMR (Xiao Yong-mei, 2013).
Characterization and Properties : The new synthetic compounds related to this chemical structure have been characterized by various spectroscopic techniques, affirming their molecular structure and shedding light on their potential functional properties (Y. Kharchenko et al., 2008).
Potential Applications
Anticancer Properties : Research has highlighted the anticancer potential of compounds structurally similar to 2-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide. These compounds have shown moderate to excellent anticancer activity against various cancer cell lines, making them promising candidates for further investigation in oncology (B. Ravinaik et al., 2021).
Antiviral Activity : Studies also report the synthesis of benzamide-based compounds with significant antiviral activities against influenza A virus, suggesting potential applications in antiviral drug development (A. Hebishy et al., 2020).
Drug-likeness and Microbial Activity : Some derivatives have been synthesized and investigated for their drug-likeness properties and in vitro microbial activity. This research contributes to understanding the pharmacological potential and safety profile of these compounds (K. Pandya et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-11-6-3-4-7-12(11)16(21)17-10-14-18-15(19-22-14)13-8-5-9-20(13)2/h3-9H,10H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAABRIXLJAVNAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC2=NC(=NO2)C3=CC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[1-(2-Chlorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2613641.png)

![2-[4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2613644.png)

![3,5,6-trimethyl-2-(prop-2-yn-1-ylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2613646.png)

![N-(4-bromo-3-methylphenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2613649.png)
![3-(3-Propan-2-ylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2613650.png)
![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2613651.png)
![1-[(3-Methylphenyl)methyl]-1,4-diazepane](/img/structure/B2613655.png)
![1-(2-chlorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2613656.png)

![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2613661.png)